1-(吡啶-2-基)吡咯啉-3-胺二盐酸盐

描述

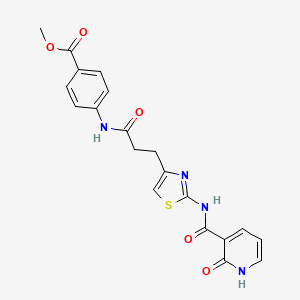

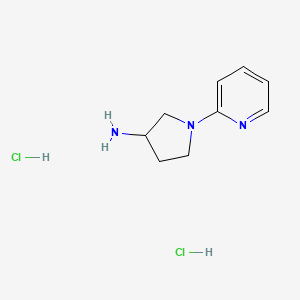

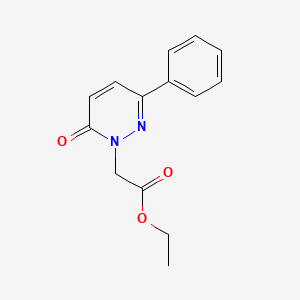

“1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride” is a chemical compound with the molecular weight of 236.14 . It is a powder in physical form . The IUPAC name for this compound is 1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride .

Molecular Structure Analysis

The InChI code for “1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride” is 1S/C9H13N3.2ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;;/h1-3,5,8H,4,6-7,10H2;2*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

“1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride” is a powder with a molecular weight of 236.14 . It is stored at room temperature .科学研究应用

合成与表征

1-(吡啶-2-基)吡咯烷-3-胺二盐酸盐可作为合成各种复杂杂环化合物的多功能中间体。一个值得注意的应用包括它在金催化的形式[3 + 2]-偶极环加成中的作用,提供收敛和区域选择性地获得五种类型的咪唑稠合杂芳族化合物,适应显著的结构变化和敏感的官能团 (Garzón & Davies, 2014)。此外,该化合物用于环胺与 α,β-不饱和羰基化合物进行氧化还原环化,生成环稠吡咯烷,进一步氧化或还原为吡咯和吡咯烷 (Kang, Richers, Sawicki, & Seidel, 2015)。

药物研究

在药物研究中,1-(吡啶-2-基)吡咯烷-3-胺二盐酸盐的衍生物已显示出作为抗疟疾剂的潜力。例如,在亚胺氮原子处含有亲脂侧链的(1H-吡啶-4-亚烷基)胺被评估了它们对恶性疟原虫的抗疟疾活性,显示出显著的功效 (Rodrigues et al., 2009)。

催化与有机合成

该化合物在催化和合成有机化学中也至关重要。例如,它有助于通过 Yb(OTf)3 催化的醛、胺和 1,1-环丙烷二酯的三组分反应非对映选择性地合成吡咯烷,其中主要非对映异构体在 2-和 5-位上的取代基之间表现出顺式关系,具有高非对映选择性 (Carson & Kerr, 2005)。

材料科学

在材料科学中,已经探索了涉及 1-(吡啶-2-基)吡咯烷-3-胺二盐酸盐的三齿吡啶基和苯并咪唑基配体的铁(III)配合物的合成和表征。这些配合物在开发具有独特磁性、电子和光学性质的新材料中具有潜在应用 (Viswanathan, Palaniandavar, Balasubramanian, & Muthiah, 1996)。

发光和电子应用

对具有 1-(吡啶-2-基)吡咯烷-3-胺二盐酸盐的阴离子三齿衍生物的铂(II)配合物的研究提供了对其光谱和发光性质的见解。由于其明亮的橙色至红色室温发光,这些配合物在有机发光二极管 (OLED) 和其他电子设备中显示出应用潜力 (Wen et al., 2010)。

安全和危害

未来方向

While specific future directions for “1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride” are not available, pyrrolidine compounds are of great interest in medicinal chemistry due to their wide range of pharmacological activities . They are used to design new compounds with different biological profiles , suggesting potential future research directions in drug discovery and development.

作用机制

Target of Action

For instance, some pyrrolidine derivatives have shown selectivity towards RORγt and androgen receptors .

Mode of Action

It’s worth noting that the pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Related compounds with a pyrrolidine ring have been associated with various biological activities and pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

For instance, some pyrrolidine derivatives have shown excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Action Environment

It’s worth noting that the selectivity of similar compounds can be easily tuned by using a specific oxidant and additive .

属性

IUPAC Name |

1-pyridin-2-ylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;;/h1-3,5,8H,4,6-7,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUGVQFRUAILBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029715-20-5 | |

| Record name | 1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2848343.png)

![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-cyclopentyl-2-propenamide](/img/structure/B2848344.png)

![N-[2-(diethylamino)-3-phenylpropyl]prop-2-enamide](/img/structure/B2848347.png)

![1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2848354.png)

![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2848356.png)